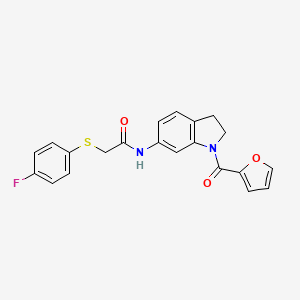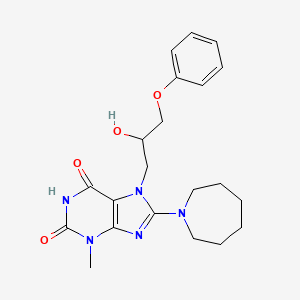![molecular formula C15H13ClN2O B2527854 2-クロロ-1-(4-メトキシベンジル)-1H-ベンゾ[d]イミダゾール CAS No. 388574-61-6](/img/structure/B2527854.png)
2-クロロ-1-(4-メトキシベンジル)-1H-ベンゾ[d]イミダゾール
概要
説明
2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group and a methoxybenzyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
科学的研究の応用
2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and pathways.
Material Science: It can be utilized in the synthesis of novel materials with specific properties for industrial applications.
作用機序
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, some benzimidazole derivatives have been tested for gene activation on ER α-positive MCF-7 breast cancer cells .
Biochemical Pathways
Benzimidazole derivatives have been associated with various biochemical pathways, including those involved in antimicrobial, anticancer, and anti-inflammatory responses .
Result of Action
Benzimidazole derivatives have been reported to exhibit various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
生化学分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole can be achieved through a multi-step process. One common method involves the reaction of 4-methoxybenzyl chloride with 2-chlorobenzimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a benzimidazole derivative with an additional oxygen-containing functional group.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(4-methoxyphenyl)-1H-benzo[D]imidazole
- 2-Chloro-1-(4-methylbenzyl)-1H-benzo[D]imidazole
- 2-Chloro-1-(4-ethoxybenzyl)-1H-benzo[D]imidazole
Uniqueness
2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole is unique due to the presence of both the chloro and methoxybenzyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its ability to interact with specific biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
2-chloro-1-[(4-methoxyphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPBUVWLRGAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)

![4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527774.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2527777.png)
![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)
![Benzyl 4-({[(3-chloropyrazin-2-yl)methyl]sulfamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2527782.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)
![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)
![4-[(5-fluoropyrimidin-2-yl)oxy]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2527788.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)
![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)
![2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2527792.png)
